

Spectroscopic Characterization of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl (4-hydroxycyclohexyl)carbamate*

Cat. No.: *B129708*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl (4-hydroxycyclohexyl)carbamate**, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for both the cis and trans isomers of **Tert-butyl (4-hydroxycyclohexyl)carbamate**. These values are based on typical ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (trans-isomer)	Assignment (cis-isomer)
~4.50	br s	1H	NH	NH
~3.60	tt	1H	CH-OH (axial)	-
~4.05	br s	-	-	CH-OH (equatorial)
~3.45	m	1H	CH-NH	CH-NH
~2.00	m	2H	Cyclohexyl CH ₂ (axial)	Cyclohexyl CH ₂
~1.85	m	2H	Cyclohexyl CH ₂ (equatorial)	Cyclohexyl CH ₂
~1.44	s	9H	C(CH ₃) ₃	C(CH ₃) ₃
~1.25	m	4H	Cyclohexyl CH ₂	Cyclohexyl CH ₂
~1.60	br s	1H	OH	OH

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment (trans-isomer)	Assignment (cis-isomer)
~155.5	C=O (carbamate)	C=O (carbamate)
~79.5	C(CH ₃) ₃	C(CH ₃) ₃
~70.5	CH-OH	CH-OH
~50.0	CH-NH	CH-NH
~35.0	Cyclohexyl CH ₂	Cyclohexyl CH ₂
~31.0	Cyclohexyl CH ₂	Cyclohexyl CH ₂
~28.4	C(CH ₃) ₃	C(CH ₃) ₃

Table 3: IR Absorption Data

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
~3340	Medium	N-H stretch (carbamate)
2970-2850	Strong	C-H stretch (alkane)
~1685	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (carbamate)
~1250	Strong	C-O stretch (carbamate)
~1170	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data

m/z	Ion
216.16	[M+H] ⁺
215.15	[M] ⁺
159.12	[M - C ₄ H ₈] ⁺
142.12	[M - C ₄ H ₉ O] ⁺
100.09	[M - C ₅ H ₉ O ₂] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Tert-butyl (4-hydroxycyclohexyl)carbamate** in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be

acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

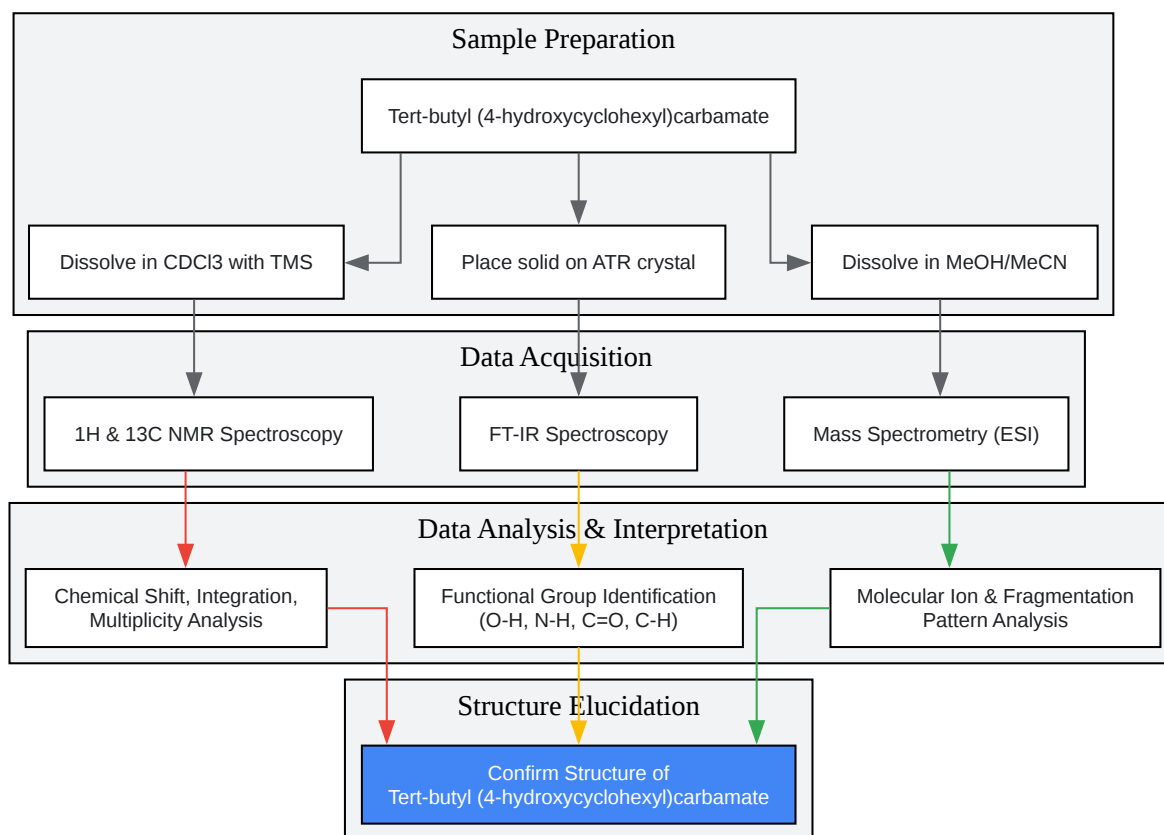
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL , which is then further diluted.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tert-butyl (4-hydroxycyclohexyl)carbamate**.



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Caption: Logical workflow for the spectroscopic analysis of **Tert-butyl (4-hydroxycyclohexyl)carbamate**.

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